Cas no 488816-76-8 (4-(quinolin-3-yl)-1,3-thiazol-2-amine)
4-(quinolin-3-yl)-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(quinolin-3-yl)-1,3-thiazol-2-amine
- 488816-76-8
- 2-amino-4-(quinolin-3-yl)-thiazole
- SCHEMBL7233491
- HIJNLMLIAZAAHH-UHFFFAOYSA-N
- EN300-1849934
- 4-(Quinolin-3-yl)thiazol-2-amine
-
- Inchi: 1S/C12H9N3S/c13-12-15-11(7-16-12)9-5-8-3-1-2-4-10(8)14-6-9/h1-7H,(H2,13,15)
- InChI Key: HIJNLMLIAZAAHH-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1)C1=CN=C2C=CC=CC2=C1
Computed Properties
- Exact Mass: 227.05171847Da
- Monoisotopic Mass: 227.05171847Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 80Ų
4-(quinolin-3-yl)-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849934-0.05g |
4-(quinolin-3-yl)-1,3-thiazol-2-amine |
488816-76-8 | 0.05g |
$888.0 | 2023-09-19 | ||
| Enamine | EN300-1849934-0.1g |
4-(quinolin-3-yl)-1,3-thiazol-2-amine |
488816-76-8 | 0.1g |
$930.0 | 2023-09-19 | ||
| Enamine | EN300-1849934-0.25g |
4-(quinolin-3-yl)-1,3-thiazol-2-amine |
488816-76-8 | 0.25g |
$972.0 | 2023-09-19 | ||
| Enamine | EN300-1849934-0.5g |
4-(quinolin-3-yl)-1,3-thiazol-2-amine |
488816-76-8 | 0.5g |
$1014.0 | 2023-09-19 | ||
| Enamine | EN300-1849934-1.0g |
4-(quinolin-3-yl)-1,3-thiazol-2-amine |
488816-76-8 | 1g |
$1429.0 | 2023-06-02 | ||
| Enamine | EN300-1849934-2.5g |
4-(quinolin-3-yl)-1,3-thiazol-2-amine |
488816-76-8 | 2.5g |
$2071.0 | 2023-09-19 | ||
| Enamine | EN300-1849934-5.0g |
4-(quinolin-3-yl)-1,3-thiazol-2-amine |
488816-76-8 | 5g |
$4143.0 | 2023-06-02 | ||
| Enamine | EN300-1849934-10.0g |
4-(quinolin-3-yl)-1,3-thiazol-2-amine |
488816-76-8 | 10g |
$6144.0 | 2023-06-02 | ||
| Enamine | EN300-1849934-1g |
4-(quinolin-3-yl)-1,3-thiazol-2-amine |
488816-76-8 | 1g |
$1057.0 | 2023-09-19 | ||
| Enamine | EN300-1849934-5g |
4-(quinolin-3-yl)-1,3-thiazol-2-amine |
488816-76-8 | 5g |
$3065.0 | 2023-09-19 |
4-(quinolin-3-yl)-1,3-thiazol-2-amine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on 4-(quinolin-3-yl)-1,3-thiazol-2-amine
4-(Quinolin-3-yl)-1,3-thiazol-2-amine: A Promising Compound in Pharmaceutical Research
4-(Quinolin-3-yl)-1,3-thiazol-2-amine (CAS No. 488816-76-8) is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of a quinoline moiety further enhances its pharmacological profile, making it a valuable candidate for various therapeutic interventions.
The chemical structure of 4-(quinolin-3-yl)-1,3-thiazol-2-amine consists of a thiazole ring fused with a quinoline ring. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, while the quinoline ring is a bicyclic aromatic compound with a nitrogen atom in the heterocycle. This combination results in a highly conjugated system that can interact with various biological targets, thereby modulating their functions.
Recent studies have highlighted the potential of 4-(quinolin-3-yl)-1,3-thiazol-2-amine in several therapeutic areas. One of the most promising applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation.
In addition to its anticancer properties, 4-(quinolin-3-yl)-1,3-thiazol-2-amine has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and organ dysfunction. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
The pharmacokinetic properties of 4-(quinolin-3-yl)-1,3-thiazol-2-amine have also been studied extensively. It has been found to exhibit good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for oral administration. Furthermore, its low toxicity and high selectivity towards target cells enhance its safety profile, which is crucial for clinical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(quinolin-3-yl)-1,3-thiazol-2-amine in human subjects. Preliminary results from phase I trials have shown promising outcomes, with patients exhibiting significant improvements in disease symptoms and quality of life. These findings have paved the way for further clinical investigations and potential approval as a therapeutic agent.
In conclusion, 4-(quinolin-3-yl)-1,3-thiazol-2-amine (CAS No. 488816-76-8) represents a promising compound in pharmaceutical research due to its unique chemical structure and diverse biological activities. Its potential applications in cancer treatment and anti-inflammatory therapy make it an exciting candidate for further development and clinical use. As research continues to uncover new insights into its mechanisms of action and therapeutic benefits, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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